5-amino-N-benzyl-1-{2-[(3,4-dimethoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-AMINO-N-BENZYL-1-{[(3,4-DIMETHOXYPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-AMINO-N-BENZYL-1-{[(3,4-DIMETHOXYPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and formic acid.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.
Attachment of the Benzyl Group: The benzyl group is often attached through a benzylation reaction using benzyl halides.
Carbamoylation: The carbamoyl group is introduced using carbamoyl chloride or similar reagents.
Final Coupling: The final compound is obtained by coupling the triazole derivative with 3,4-dimethoxyphenyl isocyanate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and benzyl groups.
Reduction: Reduction reactions can be used to modify the triazole ring or the carbamoyl group.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the amino and benzyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Benzyl halides, carbamoyl chlorides.
Major Products
Oxidation Products: Oxidized derivatives of the triazole ring and benzyl group.
Reduction Products: Reduced forms of the triazole ring and carbamoyl group.
Substitution Products: Various substituted triazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Antimicrobial Agents: Potential use as an antimicrobial agent due to its triazole structure.
Enzyme Inhibition: Can act as an inhibitor for certain enzymes.
Medicine
Drug Development: Investigated for potential use in developing new pharmaceuticals, particularly for its antimicrobial and anticancer properties.
Industry
Materials Science: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-AMINO-N-BENZYL-1-{[(3,4-DIMETHOXYPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds with amino acids in the active sites of enzymes, inhibiting their activity . Additionally, the benzyl and carbamoyl groups can interact with hydrophobic pockets in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: Compounds like 5-amino-1,2,4-triazole-3-carboxylic acid share a similar triazole core.
Benzylated Triazoles: Compounds with benzyl groups attached to the triazole ring, such as 1-benzyl-1H-1,2,3-triazole-4-carboxamide.
Uniqueness
Structural Complexity: The combination of the triazole ring with benzyl, amino, and carbamoyl groups makes this compound unique.
Properties
Molecular Formula |
C20H22N6O4 |
---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
5-amino-N-benzyl-1-[2-(3,4-dimethoxyanilino)-2-oxoethyl]triazole-4-carboxamide |
InChI |
InChI=1S/C20H22N6O4/c1-29-15-9-8-14(10-16(15)30-2)23-17(27)12-26-19(21)18(24-25-26)20(28)22-11-13-6-4-3-5-7-13/h3-10H,11-12,21H2,1-2H3,(H,22,28)(H,23,27) |
InChI Key |
IVRSNALPVIPQPS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C(=C(N=N2)C(=O)NCC3=CC=CC=C3)N)OC |
Origin of Product |
United States |
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